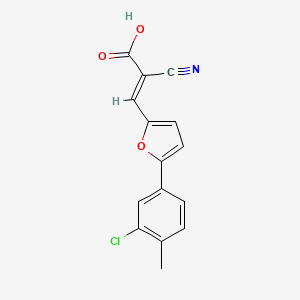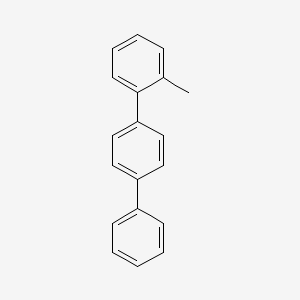
1-methyl-2-(4-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-2-(4-phenylphenyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-phenylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-phenylphenyl with a halogenated methylbenzene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, and halogenation reactions due to the presence of the aromatic ring.
Reduction: The biphenyl group can be hydrogenated to form a cyclohexyl derivative using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate or chromic acid under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under high pressure.
Major Products
Nitration: 1-methyl-2-(4-nitrophenyl)benzene.
Oxidation: 1-methyl-2-(4-carboxyphenyl)benzene.
Reduction: 1-methyl-2-(4-cyclohexylphenyl)benzene.
Scientific Research Applications
1-methyl-2-(4-phenylphenyl)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: This compound is used in the development of advanced materials such as liquid crystals and polymers due to its rigid biphenyl structure.
Mechanism of Action
The mechanism of action of 1-methyl-2-(4-phenylphenyl)benzene in various reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The biphenyl group can stabilize intermediates through resonance, making the compound more reactive in electrophilic aromatic substitution reactions. The methyl group can also participate in reactions through its electron-donating effect, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
1-methyl-2-(4-phenylphenyl)benzene can be compared with other similar compounds such as:
1-methyl-4-(phenylmethyl)benzene: This compound has a similar structure but with the phenyl group attached to a different position on the benzene ring.
1-methyl-2-(4-methylphenyl)benzene: This compound has a methyl group instead of a phenyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and analogs.
Properties
CAS No. |
31158-32-4 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-methyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16/c1-15-7-5-6-10-19(15)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 |
InChI Key |
KSCKDOYDPGLDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)


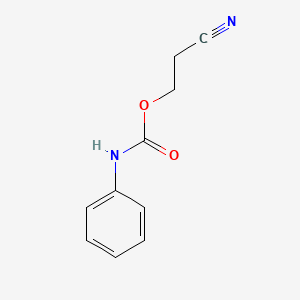
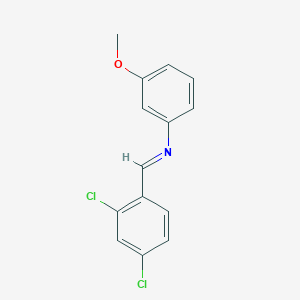


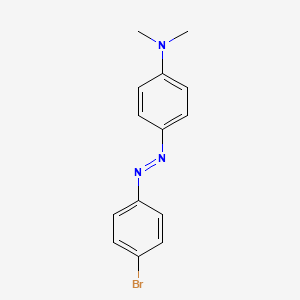
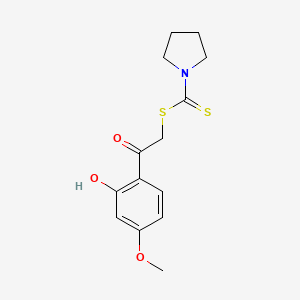
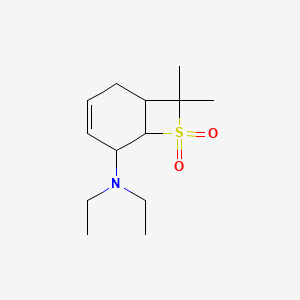
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)

